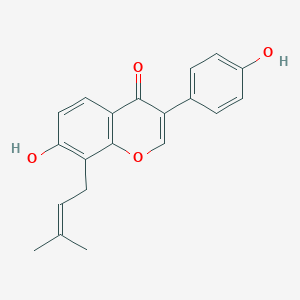
8-Prenyldaidzein
Overview
Description
8-Prenyldaidzein is a naturally occurring isoflavonoid compound, specifically a 7-hydroxyisoflavone, characterized by the presence of a prenyl group at the 8th position of the daidzein molecule. This compound is found in various plants, including Bituminaria morisiana and Glycine max (soybean). It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties .
Mechanism of Action
Target of Action
8-Prenyldaidzein is an isoflavonoid that can be isolated from Bituminaria morisiana . It has been found to be toxic to P-388 cells, with an IC50 value of 5.82 ug/mL . This suggests that the compound’s primary targets could be P-388 cells .
Mode of Action
It has been shown to have a high antioxidant effect , which suggests that it may interact with its targets by neutralizing harmful free radicals. This could result in changes such as reduced oxidative stress and damage in the cells .
Biochemical Pathways
This compound is a precursor to many prenylated flavonoids . Its biosynthetic pathway involves three parts: (1) synthesis of (2S)-naringenin; (2) synthesis of dimethyllallyl diphosphate (DMAPP) through the mevalonate (MVA) pathway; and (3) prenylation of (2S)-naringenin by prenyltransferases (PTs) .
Pharmacokinetics
A study on daidzein, a closely related compound, found that nano-formulations could significantly increase its oral bioavailability . This suggests that similar strategies could potentially be used to improve the bioavailability of this compound.
Result of Action
This compound has been shown to have a potent effect on repressing inflammatory responses in macrophages . It represses nuclear factor kappa B (NF-κB) activation, which is associated with reduced ERK1/2, JNK, and p38 MAPK activation and suppressed mitogen- and stress-activated kinase 1 phosphorylation . This suggests that this compound could have potential anti-inflammatory effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 8-Prenyldaidzein are not fully understood yet. It is known that it interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for prenyltransferases (PTs), which are enzymes that catalyze the prenylation reaction, enhancing the lipophilicity, structural diversity, bioactivity, and bioavailability of flavonoids .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to suppress osteoclast activity . It also has been shown to inhibit the proliferation of breast cancer cells .
Molecular Mechanism
It is known that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the availability of this compound is limited by inefficient prenyltransferases (PTs) and inadequate substrate precursor levels in microbial chassis .
Metabolic Pathways
This compound is involved in the shikimate-acetate and isoprenoid pathways . The prenylation reaction is a crucial coupling process of these two major metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Prenyldaidzein typically involves the prenylation of daidzein. One common method includes the use of prenyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the substitution reaction, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, such as the use of engineered microorganisms. For instance, Saccharomyces cerevisiae can be genetically modified to express prenyltransferases, which catalyze the prenylation of daidzein. This method offers a sustainable and scalable approach to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 8-Prenyldaidzein undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The prenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of dihydro-8-Prenyldaidzein.
Substitution: Formation of halogenated or sulfonated derivatives
Scientific Research Applications
8-Prenyldaidzein has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its role in plant metabolism and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and bone-protective properties.
Industry: Utilized in the development of natural antioxidants and preservatives
Comparison with Similar Compounds
8-Prenyldaidzein can be compared with other prenylated isoflavonoids such as:
Lupiwighteone: Similar structure but with an additional hydroxyl group.
Derrone: Differing in the position of the prenyl group.
Gancaonin M: Contains an additional methoxy group.
2,3-Dehydrokievitone: Lacks the prenyl group but has additional hydroxyl groups.
Uniqueness: this compound is unique due to its specific prenylation at the 8th position, which imparts distinct biological activities and chemical reactivity compared to other isoflavonoids .
Properties
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-12(2)3-8-15-18(22)10-9-16-19(23)17(11-24-20(15)16)13-4-6-14(21)7-5-13/h3-7,9-11,21-22H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKCBBHHFITUFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antioxidant properties of 8-Prenyldaidzein and how does its structure contribute to this activity?
A1: this compound demonstrates antioxidant activity primarily through its ability to scavenge free radicals. [] The presence of the prenyl group at the 8-position of the daidzein molecule plays a crucial role in this activity. Specifically, the CH bond of the prenyl substituent is identified as the most thermodynamically favorable site for trapping free radicals in both gas phase and lipid-rich environments. [] This suggests that this compound could be particularly effective as an antioxidant in lipid-rich areas of the body.
Q2: Has this compound been isolated from any plant sources, and if so, which ones?
A2: Yes, this compound has been successfully isolated from several plant species. Research indicates its presence in Erythrina indica [], Erythrina fusca [, ], and Bituminaria morisiana. [] These findings suggest that this compound could be a potential bioactive compound of interest for future studies exploring its potential applications in various fields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





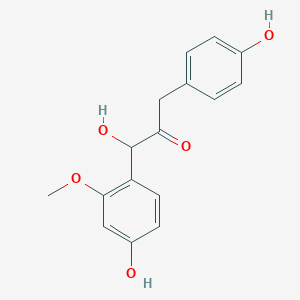


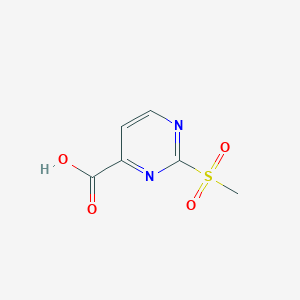

![5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile](/img/structure/B173875.png)
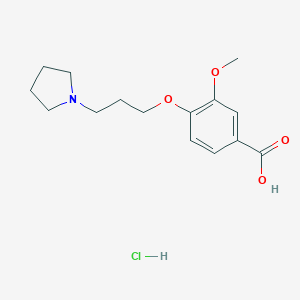
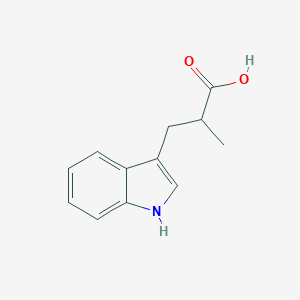


![1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B173890.png)
